![molecular formula C15H19N3O2S2 B2457540 4-methyl-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide CAS No. 1798543-71-1](/img/structure/B2457540.png)
4-methyl-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiadiazole ring, a tetrahydropyran moiety, and a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, tetrahydro-2H-pyran-4-amine, and 2-(thiophen-2-yl)ethylamine. The synthetic route may involve the following steps:
Formation of Amide Bond: The carboxylic acid group of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and reacted with tetrahydro-2H-pyran-4-amine to form an amide bond.
Introduction of Thiophene Group: The intermediate product is then reacted with 2-(thiophen-2-yl)ethylamine under appropriate conditions to introduce the thiophene group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
4-methyl-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-methyl-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(furan-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
4-methyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(phenyl)ethyl)-1,2,3-thiadiazole-5-carboxamide: Similar structure but with a phenyl group instead of a thiophene ring.
Uniqueness
The presence of the thiophene group in 4-methyl-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide imparts unique electronic properties, making it distinct from its analogs
Properties
IUPAC Name |
4-methyl-N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-11-14(22-17-16-11)15(19)18(12-5-8-20-9-6-12)7-4-13-3-2-10-21-13/h2-3,10,12H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJZBQZJOFFLBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N(CCC2=CC=CS2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
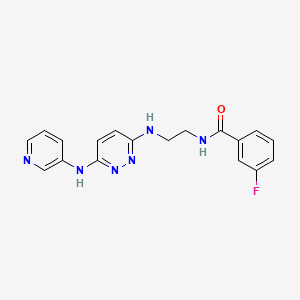
![8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2457462.png)
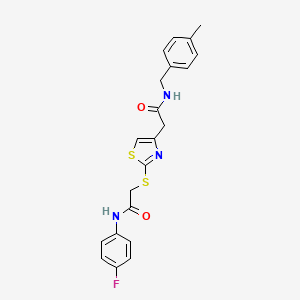
![1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2457464.png)
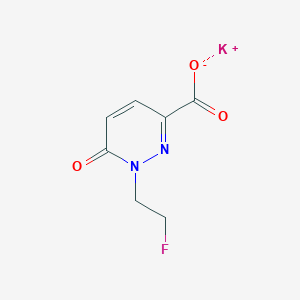

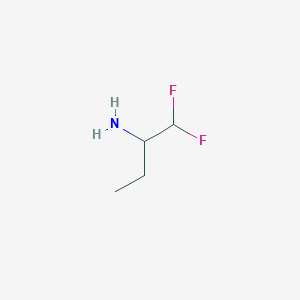
![N-[(4-Methoxyphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2457469.png)
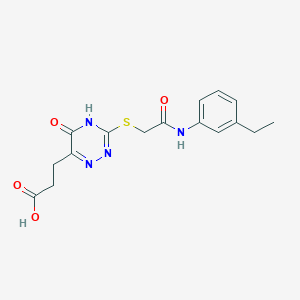

![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B2457474.png)
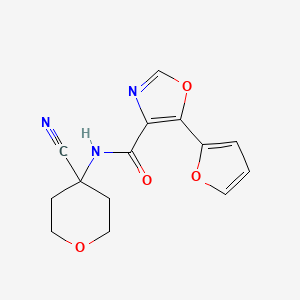
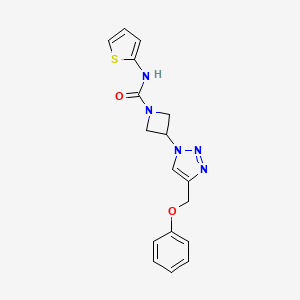
![(2E)-2-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrol-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B2457480.png)
